

4-Methyl-6-phenylpyrimidin-2-amine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-Methyl-6-phenylpyrimidin-2-amine

Cat. No.: B098054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of **4-Methyl-6-phenylpyrimidin-2-amine**. While specific quantitative data for this compound is not readily available in public literature, this document outlines detailed experimental protocols for determining these crucial physicochemical properties, essential for its evaluation in research and drug development contexts.

Core Compound Properties

4-Methyl-6-phenylpyrimidin-2-amine is a functionalized pyrimidine derivative. The pyrimidine scaffold is a key feature in numerous biologically active molecules and approved therapeutic agents. The physicochemical properties of this compound, such as solubility and stability, are critical determinants of its behavior in biological systems and its viability as a drug candidate.

Property	Data	Source
Molecular Formula	C ₁₁ H ₁₁ N ₃	--INVALID-LINK--[1]
Molecular Weight	185.23 g/mol	--INVALID-LINK--[1]
Appearance	White Powder	--INVALID-LINK--[1]
Melting Point	167-174 °C	--INVALID-LINK--[1]
Purity	≥ 98% (HPLC)	--INVALID-LINK--[1]
Storage	0 - 8 °C	--INVALID-LINK--[1]

Solubility Data

Specific quantitative solubility data for **4-Methyl-6-phenylpyrimidin-2-amine** in common solvents is not extensively reported in peer-reviewed literature. The synthesis of single crystals has been achieved through recrystallization from dimethylformamide (DMF), indicating its solubility in this organic solvent[2]. However, for aqueous and other common solvent systems, experimental determination is required. The following tables present a template for the systematic recording of experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Common Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Water	25	Data not available	Data not available	Shake-Flask
PBS (pH 7.4)	25	Data not available	Data not available	Shake-Flask
Ethanol	25	Data not available	Data not available	Shake-Flask
Methanol	25	Data not available	Data not available	Shake-Flask
DMSO	25	Data not available	Data not available	Shake-Flask
Acetone	25	Data not available	Data not available	Shake-Flask

Table 2: Kinetic Solubility in Aqueous Buffers

Buffer System	pH	Solubility (µM)	Method
Phosphate Buffered Saline	7.4	Data not available	UV Spectroscopy
Acetate Buffer	4.5	Data not available	UV Spectroscopy
Glycine-HCl Buffer	2.5	Data not available	UV Spectroscopy

Stability Data

The chemical stability of **4-Methyl-6-phenylpyrimidin-2-amine** under various conditions is a critical parameter for its handling, storage, and formulation. While specific stability data is not publicly available, the following tables provide a framework for the systematic evaluation and reporting of its stability profile.

Table 3: Chemical Stability in Aqueous Buffers

Buffer System	pH	Temperature (°C)	Time (hours)	Percent Remaining	Degradation Products Identified
PBS	7.4	37	24	Data not available	Data not available
PBS	7.4	37	48	Data not available	Data not available
Acidic Buffer	2.0	37	24	Data not available	Data not available
Basic Buffer	9.0	37	24	Data not available	Data not available

Table 4: Solid-State Stability

Condition	Duration	Temperature (°C)	Humidity (%)	Appearance Change	Percent Remaining
Accelerated	2 weeks	40	75	Data not available	Data not available
Photostability (ICH Q1B)	10 days	25	N/A	Data not available	Data not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **4-Methyl-6-phenylpyrimidin-2-amine**, adapted from standard practices for pyrimidine derivatives.

Thermodynamic Solubility Determination (Shake-Flask Method)

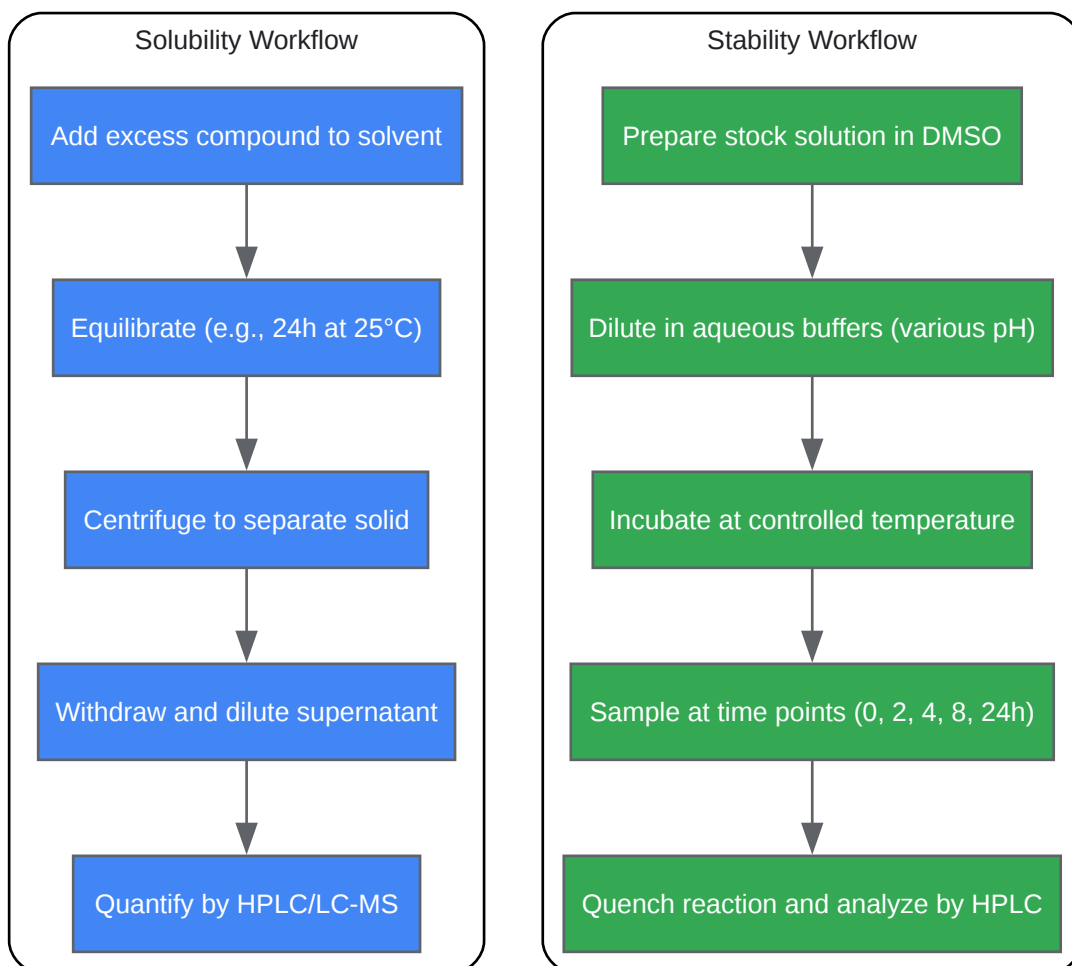
- **Preparation of Saturated Solution:** Add an excess amount of solid **4-Methyl-6-phenylpyrimidin-2-amine** to a known volume of the selected solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the samples at high speed to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
- **Quantification:** Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability Assessment in Aqueous Buffers

- **Stock Solution Preparation:** Prepare a stock solution of **4-Methyl-6-phenylpyrimidin-2-amine** in an appropriate solvent (e.g., DMSO) at a high concentration.
- **Incubation:** Dilute the stock solution into various aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) to a final concentration suitable for analysis.
- **Time-Point Sampling:** Incubate the solutions at a specified temperature (e.g., 37 °C). At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots.
- **Sample Quenching:** Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation.
- **Analysis:** Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
- **Data Analysis:** Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Experimental Workflow for Solubility and Stability Testing



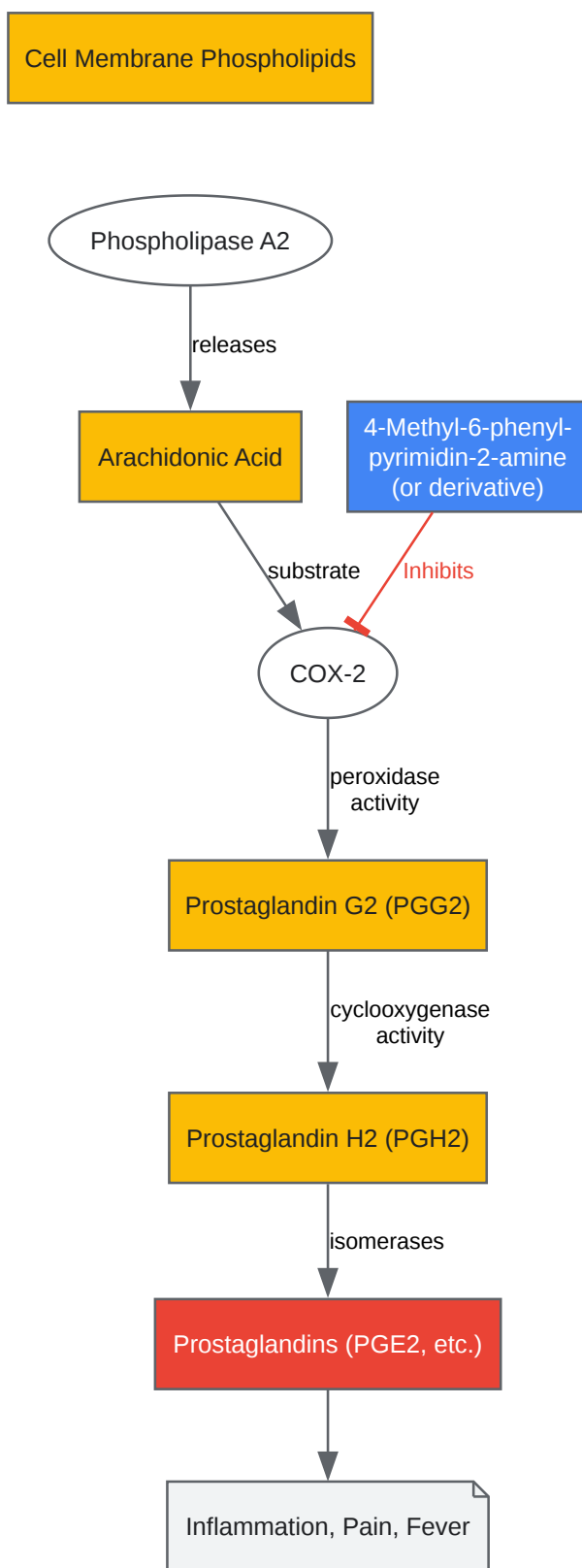
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Caption: Workflow for determining thermodynamic solubility and chemical stability.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Derivatives of the pyrimidine scaffold have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2). While the specific activity of **4-Methyl-6-phenylpyrimidin-2-**

amine has not been detailed, a plausible mechanism of action for a derivative could involve interference with the arachidonic acid cascade.



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References

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